Clobuzarit
Overview
Description
Clobuzarit (also known as Clozic) is a compound originally developed for the treatment of atherosclerosis . It was later found to possess antirheumatic and weak anti-inflammatory properties and was evaluated as a disease-modifying antirheumatic drug .
Synthesis Analysis
Clobuzarit is an antirheumatic drug that inhibits the production of fatty acids, which are important for the synthesis of polymeric matrix in liver cell mitochondria . It also has been shown to inhibit enzymes involved in inflammatory disease activity such as cyclooxygenase-2 and 5-lipoxygenase .Molecular Structure Analysis
The molecular formula of Clobuzarit is C17H17ClO3 . The molecular weight is 304.8 g/mol . The structure can be represented by the SMILES notation: CC©(C(=O)O)OCC1=CC=C(C=C1)C2=CC=C(C=C2)Cl .Physical And Chemical Properties Analysis
Clobuzarit has a melting point of 171.46 °C and a boiling point of 432.74 °C .Scientific Research Applications
Liver Response to Chronic Administration in Different Species
Clobuzarit, a hypolipidemic agent, has been studied for its effects on liver morphology and biochemistry in various species following chronic administration. In rodents like rats and mice, clobuzarit caused dose-dependent enlargement of liver cells, peroxisome proliferation, and induction of fatty acid oxidation enzyme systems. However, this effect was not observed in species like dogs or marmosets, highlighting the challenges in predicting human effects from animal data (Orton et al., 1984).
Comparative Toxicology of Hypolipidaemic Fibrates
A study on the fibrate chemicals, including clobuzarit, revealed that they are non-genotoxic rodent carcinogens. The mechanism involved hepatocellular peroxisome proliferation and smooth endoplasmic reticulum changes. This research contributed to the shift from descriptive to mechanistic toxicology and highlighted the importance of species differences in the mechanism of toxicity (Northup, 1996).
Influence on Arthritic Disease
Clobuzarit was found to be active in various models of polyarthritis in rats, indicating its potential in slowing down the erosive progression of rheumatoid arthritis. This research suggested the possibility of using clobuzarit as a treatment for arthritic diseases (Hunneyball et al., 1989).
Effect on Peroxisomal and Mitochondrial Functions
Research on the effect of clobuzarit on liver mitochondrial and peroxisomal proteins in rats showed that it is a strong peroxisomal proliferator. The study provided insights into the drug's influence on cellular structures and functions related to lipid metabolism (Malki et al., 1991).
Cytochrome P-452 and Fatty Acid Metabolism
A study investigating the influence of clobuzarit on hepatic cytochrome P-450 and fatty acid metabolism in rats found that clobuzarit induced the hydroxylation of lauric acid and the production of a specific isoenzyme, cytochrome P-452. This research provided insights into the molecular mechanisms by which hypolipidemic agents like clobuzarit affect fatty acid metabolism (Bains et al., 1985).
properties
IUPAC Name |
2-[[4-(4-chlorophenyl)phenyl]methoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-17(2,16(19)20)21-11-12-3-5-13(6-4-12)14-7-9-15(18)10-8-14/h3-10H,11H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOFYAXVVVXMQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020335 | |
Record name | Clobuzarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clobuzarit | |
CAS RN |
22494-47-9 | |
Record name | Clobuzarit | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22494-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clobuzarit [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clobuzarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clobuzarit | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOBUZARIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3D7B06505 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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